An In-depth Technical Guide to 2-Methylpropionic-d7 Acid: Properties and Applications in Advanced Research
An In-depth Technical Guide to 2-Methylpropionic-d7 Acid: Properties and Applications in Advanced Research
Introduction: Beyond the Molecule
In the landscape of modern drug discovery and metabolic research, precision and reliability are paramount. Stable isotope-labeled (SIL) compounds are cornerstone tools that enable this precision, and among them, 2-Methylpropionic-d7 acid stands out for its utility and versatility. This guide moves beyond a simple datasheet to provide an in-depth, field-proven perspective on the chemical properties, synthesis, and critical applications of this deuterated analogue. As researchers, scientists, and drug development professionals, understanding not just the what but the why behind its use is critical for robust experimental design and data interpretation.
2-Methylpropionic-d7 acid is the isotopically enriched form of isobutyric acid, where seven hydrogen atoms have been replaced by deuterium. This seemingly subtle modification imparts profound analytical advantages without significantly altering the fundamental chemical reactivity, making it an indispensable tool in quantitative bioanalysis and metabolic pathway investigation.
Core Chemical & Physical Properties
The efficacy of a SIL compound is rooted in its near-identical physical behavior to its non-labeled counterpart. The primary distinction lies in its mass, which is the basis for its analytical detection. Key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | [1] |
| Synonyms | Isobutyric-d7 Acid, 2-Methylpropanoic-d7 Acid | [2] |
| CAS Number | 223134-74-5 | [3] |
| Molecular Formula | C₄HD₇O₂ | [4] |
| Molecular Weight | 95.15 g/mol | [4] |
| Physical Form | Liquid | [3] |
| Melting Point | ~ -47 °C (for non-deuterated form) | [4] |
| Boiling Point | ~ 153-154 °C (for non-deuterated form) | [4] |
| Isotopic Enrichment | Typically ≥98 atom % D | [2] |
Note: Physical constants like melting and boiling points are cited for the unlabeled analogue, as they are not expected to differ significantly.
Synthesis and Isotopic Labeling
The synthesis of deuterated compounds is a specialized field. For a molecule like 2-Methylpropionic-d7 acid, a common and efficient strategy involves hydrogen/deuterium (H/D) exchange followed by decarboxylation of a suitable precursor, such as a substituted malonic acid.[5] This approach ensures high levels of deuterium incorporation across all non-labile positions.
Conceptual Synthesis Protocol: H/D Exchange & Decarboxylation
This protocol is a representative, generalized method. The choice of specific reagents and conditions may vary.
-
Precursor Selection: Begin with a suitable precursor like dimethylmalonic acid.
-
H/D Exchange: The enolizable alpha-hydrogens of the precursor are exchanged for deuterium. This is typically achieved by heating the precursor in heavy water (D₂O), often with a base or acid catalyst to facilitate the exchange.
-
Decarboxylation: The now-deuterated malonic acid derivative is heated, causing it to lose a molecule of CO₂, yielding the final α-deuterated carboxylic acid.
-
Purification: The product is isolated and purified, typically through distillation or chromatography, to remove any residual starting material or byproducts.
-
Quality Control: The final product's identity, isotopic enrichment, and chemical purity are confirmed using NMR and Mass Spectrometry (see Section 4).
The causality behind this choice of pathway is its efficiency and the accessibility of D₂O as the deuterium source. It allows for the introduction of deuterium at a late stage, which is often more cost-effective than starting with complex deuterated building blocks.[6]
The Scientific Rationale: Why Deuterium Matters
The substitution of hydrogen with deuterium provides two powerful advantages in a research context: its utility as a "heavy" internal standard for mass spectrometry and its ability to influence reaction rates, known as the Kinetic Isotope Effect (KIE).
The Gold Standard Internal Standard for Quantitative Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control.[7] Its purpose is to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[8][9]
A SIL internal standard like 2-Methylpropionic-d7 acid is considered the "gold standard" for its non-deuterated analyte (isobutyric acid) for several reasons:[10][11]
-
Co-elution: It has virtually identical physicochemical properties, meaning it elutes at the same time as the analyte from the LC column.
-
Identical Chemical Behavior: It experiences the same extraction recovery and ionization efficiency as the analyte.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the +7 Dalton mass shift.
By calculating the peak area ratio of the analyte to the SIL-IS, any variations that affect both molecules are normalized, leading to highly accurate and precise quantification.[12]
Probing and Modulating Metabolism: The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[13] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. This phenomenon is the Kinetic Isotope Effect (KIE).[14]
In drug development, many metabolic transformations, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the rate-limiting cleavage of a C-H bond.[15][16][17] By strategically replacing hydrogen with deuterium at a known metabolic "soft spot," the rate of metabolism at that position can be significantly reduced.[18][19] This can lead to:
-
Improved Pharmacokinetic Profile: A longer drug half-life, potentially allowing for lower or less frequent dosing.
-
Redirected Metabolism: Shifting metabolism away from the formation of a toxic or reactive metabolite.
-
Mechanism Elucidation: Using KIE as a tool to determine if C-H bond cleavage is the rate-limiting step in an enzymatic reaction.
Quality Control & Analytical Characterization
Ensuring the identity, purity, and isotopic enrichment of 2-Methylpropionic-d7 acid is a critical, self-validating step before its use in any application. A multi-technique approach is mandatory for comprehensive characterization.[20]
Identity and Isotopic Enrichment via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the gold standard for confirming the successful incorporation of deuterium.
-
¹H NMR (Proton NMR): In a highly deuterated sample (>98%), the proton signals corresponding to the methyl and methine groups of isobutyric acid should be almost entirely absent. The residual proton signals can be integrated to provide a preliminary measure of isotopic enrichment.
-
²H NMR (Deuterium NMR): This is a direct method to confirm the presence and location of deuterium atoms.[21][22] The spectrum will show peaks at chemical shifts analogous to those in the ¹H NMR spectrum of the unlabeled compound, confirming that deuteration occurred at the correct positions.
-
Quantitative NMR (qNMR): For assessing chemical purity, qNMR is a powerful primary method.[23][24] By adding a certified internal standard of known purity (e.g., maleic anhydride) to a precisely weighed sample of the deuterated acid, the absolute purity of the analyte can be determined by comparing the integral ratios of their respective signals, without needing a reference standard of the analyte itself.[25][26]
Purity and Mass Verification via Mass Spectrometry (MS)
MS provides orthogonal confirmation of the compound's identity and purity.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) should correspond to the mass of the deuterated molecule (95.15 g/mol ). For the non-deuterated isobutyric acid, the molecular ion has an m/z of 88.[27]
-
Fragmentation Pattern: The fragmentation pattern will be similar to isobutyric acid but with mass shifts corresponding to the deuterated fragments. For example, the loss of a methyl group in isobutyric acid results in a fragment at m/z 73 ([M-15]⁺). In 2-Methylpropionic-d7 acid, the loss of a trideuteriomethyl group (-CD₃) would result in a fragment at m/z 77 ([M-18]⁺). Analyzing these fragments confirms the location of the deuterium labels.[28]
Experimental Protocol: Purity & Identity Verification
-
Sample Preparation (qNMR): Accurately weigh ~10 mg of 2-Methylpropionic-d7 acid and ~10 mg of a certified qNMR internal standard (e.g., dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent (e.g., Chloroform-d) and dissolve completely.
-
qNMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.
-
qNMR Analysis: Process the spectrum. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons, and masses.
-
Sample Preparation (MS): Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., methanol/water for LC-MS).
-
MS Acquisition: Infuse the sample directly or analyze via LC-MS. Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
MS/MS Acquisition: Perform a product ion scan on the molecular ion to generate a fragmentation spectrum.
-
Data Interpretation: Confirm that the observed molecular ion mass matches the theoretical mass. Analyze the fragmentation pattern to verify the structure and location of the deuterium labels by comparing it to the known fragmentation of isobutyric acid.
Conclusion
2-Methylpropionic-d7 acid is far more than a simple chemical reagent; it is a precision tool that enables higher standards of data quality in complex biological and chemical systems. Its role as an ideal internal standard ensures accuracy in quantitative bioanalysis, a cornerstone of pharmaceutical development and clinical research. Furthermore, the principles of the kinetic isotope effect, which this molecule embodies, offer profound insights into metabolic pathways and provide a strategic avenue for designing safer, more effective therapeutics. A thorough understanding and rigorous analytical characterization of this and similar deuterated compounds are essential for any researcher aiming to produce reliable, high-impact scientific data.
References
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267.
-
Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404.
-
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Publications.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
-
Guengerich, F. P., & Bell, L. C. (2016). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Biochemistry, 36(50), 15906-15912.
-
Rasmussen, T., & Le, J. C. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144.
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Clarivate.
-
Guengerich, F. P. (1997). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Biochemistry, 36(50), 15906-15912.
-
Wikipedia. (n.d.). Deuterium NMR. Wikipedia.
-
Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(18), 6343-6348.
-
BenchChem. (n.d.). The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
-
Rolston, J. H., & Gale, K. L. (1973). Deuterium isotope exchange between carboxylic acids and hydrogen. The Journal of Chemical Physics, 58(5), 2068-2072.
-
Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd.
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
-
Rolston, J. H., & Gale, K. L. (1973). Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.
-
ResearchGate. (n.d.). Synthesis of α‐deuterio carboxylic acid derivatives. ResearchGate.
-
Odo, T. O., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation, VI(VIII), 143-147.
-
ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
-
Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing.
-
Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR. Tokyo Chemical Industry UK Ltd..
-
Sigma-Aldrich. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich.
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
-
Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(18), 6343-6348.
-
Uttry, A., & van Gemmeren, M. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv.
-
PharmiWeb.com. (2024). Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com.
-
Metanotomics. (n.d.). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples?. Metanotomics.
-
Korea Science. (n.d.). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Korea Science.
-
Zhang, X., et al. (2019). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. ACS Catalysis, 9(12), 11524–11529.
-
Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.
-
National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Cancer Institute.
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1645-1648.
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Nanalysis.
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
-
Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
ChemicalBook. (n.d.). 2-METHYLPROPIONIC-D7 ACID. ChemicalBook.
-
Sigma-Aldrich. (n.d.). 2-METHYLPROPIONIC-D7 ACID. Sigma-Aldrich.
-
Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids. Google Patents.
-
ChemicalBook. (n.d.). 2-METHYLPROPIONIC-D7 ACID Properties. ChemicalBook.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST WebBook.
-
CDN Isotopes. (n.d.). 2-Methylpropionic-d7 Acid. CDN Isotopes.
Sources
- 1. 2-METHYLPROPIONIC-D7 ACID | 223134-74-5 [amp.chemicalbook.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 2-METHYLPROPIONIC-D7 ACID | 223134-74-5 [sigmaaldrich.com]
- 4. 2-METHYLPROPIONIC-D7 ACID | 223134-74-5 [chemicalbook.com]
- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]
- 7. How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples? [en.biotech-pack.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. Portico [access.portico.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions | CoLab [colab.ws]
- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. pubsapp.acs.org [pubsapp.acs.org]
- 26. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 27. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. chem.libretexts.org [chem.libretexts.org]
